molecular formula C8H6ClNO2 B13002900 3-(Pyridin-3-yl)propiolic acid hydrochloride

3-(Pyridin-3-yl)propiolic acid hydrochloride

Katalognummer: B13002900
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: WCGWRVVRBVYTKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-3-yl)propiolic acid hydrochloride is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of pyridine and propiolic acid, and it is commonly used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)propiolic acid hydrochloride typically involves the reaction of pyridine derivatives with propiolic acid under specific conditions. One common method involves the use of silver nitrate (AgNO3), copper nitrate (Cu(NO3)2·6H2O), and zinc nitrate (Zn(NO3)2·6H2O) in methanol (MeOH) to prepare coordination polymers .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings, but optimized for higher yields and efficiency. The exact industrial methods can vary depending on the desired purity and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-3-yl)propiolic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include silver nitrate, copper nitrate, and zinc nitrate in methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with silver nitrate can produce silver coordination polymers, while reactions with copper and zinc nitrates can produce corresponding coordination polymers .

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-yl)propiolic acid hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-yl)propiolic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it can chelate metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable for research and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)propiolic acid hydrochloride is unique due to its specific structural configuration, which allows it to form distinct coordination polymers and exhibit unique chemical properties compared to its isomers. This uniqueness makes it particularly valuable for specific applications in coordination chemistry and material science .

Eigenschaften

Molekularformel

C8H6ClNO2

Molekulargewicht

183.59 g/mol

IUPAC-Name

3-pyridin-3-ylprop-2-ynoic acid;hydrochloride

InChI

InChI=1S/C8H5NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h1-2,5-6H,(H,10,11);1H

InChI-Schlüssel

WCGWRVVRBVYTKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C#CC(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.